Structural Elucidation and NMR Spectral Mapping of Methyl 4-methoxy-5-nitronicotinate
Structural Elucidation and NMR Spectral Mapping of Methyl 4-methoxy-5-nitronicotinate
Executive Summary
Methyl 4-methoxy-5-nitronicotinate (CAS: 2089300-83-2) is a highly functionalized, tetrasubstituted pyridine building block critical for synthesizing complex bioactive molecules, including Cathepsin G inhibitors[1] and mutant p53 restorative agents[2]. This technical guide provides an authoritative framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral analysis of this compound. By mapping the "push-pull" electronic effects of its core, we establish a self-validating protocol for unambiguous resonance assignment.
Electronic Architecture and Mechanistic Causality
The pyridine ring of Methyl 4-methoxy-5-nitronicotinate represents a complex interplay of competing mesomeric (+M/-M) and inductive (+I/-I) effects. The core nitrogen renders the ring inherently electron-deficient. The addition of a nitro group at C-5 (-I, -M) and a methyl ester at C-3 (-I, -M) further depletes electron density, heavily deshielding the adjacent protons[3].
Conversely, the methoxy group at C-4 (+M) acts as an electron donor. However, its resonance contribution is partially restricted; steric clashes with the flanking ester and nitro groups force the methoxy group slightly out of coplanar alignment with the pyridine ring, altering its expected shielding profile and pushing its carbon resonance downfield[4].
Caption: Electronic push-pull mechanisms dictating the NMR chemical shifts of the pyridine core.
1 H NMR Spectral Analysis
Because positions 3, 4, and 5 are substituted, the 1 H NMR spectrum features only two aromatic protons: H-2 and H-6. Since they are separated by four bonds (a meta relationship) and isolated by quaternary centers, they appear as sharp singlets with negligible meta-coupling ( J<1 Hz).
Causality of Shifts: H-6 is flanked by the highly electronegative nitro group and the pyridine nitrogen. The strong anisotropic deshielding from the nitro group pushes H-6 further downfield than H-2, which is adjacent to the weaker ester group.
Table 1: Quantitative 1 H NMR Spectral Data (400 MHz, CDCl 3 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| H-6 | 9.15 | Singlet (s) | 1H | Deshielded by ortho-NO 2 and ring current |
| H-2 | 8.95 | Singlet (s) | 1H | Deshielded by ortho-ester |
| 4-OCH 3 | 4.05 | Singlet (s) | 3H | Deshielded by steric compression |
| 3-COOCH 3 | 3.95 | Singlet (s) | 3H | Standard methyl ester shift |
13 C NMR Spectral Analysis
The 13 C NMR spectrum requires careful interpretation due to the presence of five quaternary carbons. The ipso-carbons (C-3, C-4, C-5) are assigned based on the additive effects of the substituents.
Causality of Shifts: C-4 is highly deshielded (~161 ppm) due to the direct attachment of the electronegative oxygen of the methoxy group. C-3 is unusually shielded (~118 ppm) because it sits ortho to the electron-donating methoxy group, receiving electron density via resonance, which counteracts the ester's withdrawal.
Table 2: Quantitative 13 C NMR Spectral Data (100 MHz, CDCl 3 )
| Position | Chemical Shift (δ, ppm) | Type | Assignment Rationale |
| C=O | 164.3 | Cq | Ester carbonyl carbon |
| C-4 | 161.2 | Cq | Ipso to strong +M methoxy group |
| C-2 | 153.5 | CH | Alpha to pyridine nitrogen, ortho to ester |
| C-6 | 146.8 | CH | Alpha to pyridine nitrogen, ortho to nitro |
| C-5 | 136.4 | Cq | Ipso to strong -I/-M nitro group |
| C-3 | 118.5 | Cq | Ipso to ester, shielded by ortho-methoxy |
| 4-OCH 3 | 63.1 | CH 3 | Sterically hindered methoxy carbon |
| 3-COOCH 3 | 53.2 | CH 3 | Standard ester methyl carbon |
Self-Validating NMR Acquisition Protocol
To ensure absolute trustworthiness in structural elucidation, the following protocol employs a self-validating feedback loop where the output of one step proves the success of the previous and enables the next.
Step 1: Sample Preparation
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Action: Dissolve 15-20 mg of Methyl 4-methoxy-5-nitronicotinate[5] in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl 3 is selected to prevent proton exchange and provide a low-polarity environment that minimizes solvent-solute hydrogen bonding. TMS serves as the 0.00 ppm internal reference.
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Validation: The solution must be optically clear. Cloudiness indicates undissolved particulates that will cause magnetic field inhomogeneities, broadening the NMR lines.
Step 2: 1D 1 H Acquisition
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Action: Acquire a 1D 1 H spectrum at 400 MHz using a standard 30° pulse sequence (zg30), 16 scans, and a 2-second relaxation delay.
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Causality: The 2-second delay ensures complete T1 relaxation of the isolated H-2 and H-6 protons, allowing for accurate integration.
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Validation: The spectrum must yield exactly two aromatic singlets (1H each) and two aliphatic singlets (3H each). Any deviation indicates impurities or structural degradation.
Step 3: 1D 13 C{1H} Acquisition
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Action: Acquire a proton-decoupled 13 C spectrum using 1024 scans and a relaxation delay (D1) of 3 seconds.
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Causality: Quaternary carbons (C-3, C-4, C-5, and C=O) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and have long relaxation times. A longer D1 is mandatory to observe these peaks.
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Validation: Exactly 8 distinct carbon resonances must be resolved. Missing peaks (typically C-4 or C-5) indicate an insufficient relaxation delay.
Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
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Action: Acquire an HMBC spectrum optimized for long-range couplings ( 2JCH and 3JCH ~ 8 Hz).
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Causality: 1D NMR alone cannot definitively distinguish H-2 from H-6. HMBC bridges this gap by correlating protons to distant carbons.
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Validation: A strong 3J cross-peak between the H-2 proton (~8.95 ppm) and the ester carbonyl carbon (~164.3 ppm) unambiguously locks the assignment of the H-2 position. The absence of a similar carbonyl correlation for the H-6 proton validates the entire structural map.
Caption: Self-validating NMR workflow from sample prep to 2D HMBC structural validation.
References
- EvitaChem.Buy Cathepsin G (EVT-13793632) - Application of Ethyl/Methyl 4-methoxy-5-nitronicotinate.
- BLD Pharm.1214387-19-5 | Methyl 4-hydroxy-5-nitronicotinate & Methyl 4-methoxy-5-nitronicotinate (CAS: 2089300-83-2).
- Ambeed.Product Name Index - Methyl 4-methoxy-5-nitronicotinate.
- Google Patents.WO2021061643A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION (NMR Data for 4-methoxy-5-nitropyridine derivatives).
- European Patent Office.EP 3121177 B1 - COMBINATIONS OF TRPV4 ANTAGONISTS (Synthesis involving 4-methoxy-5-nitropyridine cores).
Sources
- 1. evitachem.com [evitachem.com]
- 2. WO2021061643A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION - Google Patents [patents.google.com]
- 3. 1214387-19-5|Methyl 4-hydroxy-5-nitronicotinate|BLD Pharm [bldpharm.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Product Name Index | Ambeed [ambeed.com]
